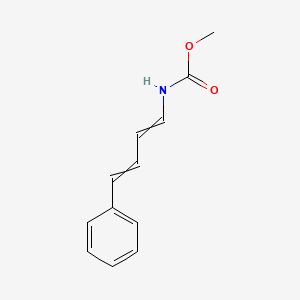![molecular formula C19H15N5O2 B14648427 Diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl- CAS No. 51808-29-8](/img/structure/B14648427.png)
Diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of the diazene family, which is characterized by the presence of a diazene group (N=N) in its structure
Vorbereitungsmethoden
The synthesis of diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl- typically involves the reaction of 3-nitroaniline with benzaldehyde in the presence of a suitable catalyst The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction
Analyse Chemischer Reaktionen
Diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and azo compounds.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines and hydrazines.
Wissenschaftliche Forschungsanwendungen
Diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various azo compounds and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in its action include the inhibition of enzyme activity and the disruption of cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl- can be compared with other similar compounds such as:
Azobenzene: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitroazobenzene: Contains a nitro group but differs in the position of the substituents, leading to different chemical and physical properties.
Phenylhydrazone derivatives: These compounds share the hydrazone group but have different substituents, affecting their reactivity and applications.
Eigenschaften
CAS-Nummer |
51808-29-8 |
|---|---|
Molekularformel |
C19H15N5O2 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
N'-anilino-3-nitro-N-phenyliminobenzenecarboximidamide |
InChI |
InChI=1S/C19H15N5O2/c25-24(26)18-13-7-8-15(14-18)19(22-20-16-9-3-1-4-10-16)23-21-17-11-5-2-6-12-17/h1-14,20H |
InChI-Schlüssel |
NCADWOGGKQAVNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NN=C(C2=CC(=CC=C2)[N+](=O)[O-])N=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-Oxo-5-(propan-2-yl)-1,3-dioxan-5-yl]benzenecarboximidic acid](/img/structure/B14648349.png)
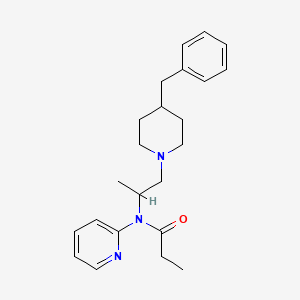
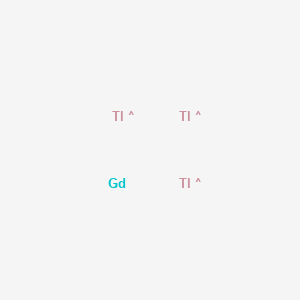
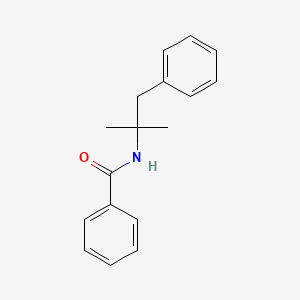
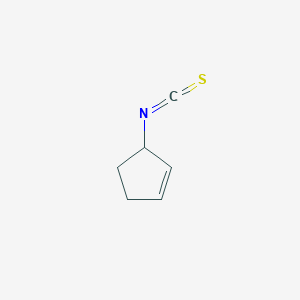
![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl-](/img/structure/B14648382.png)
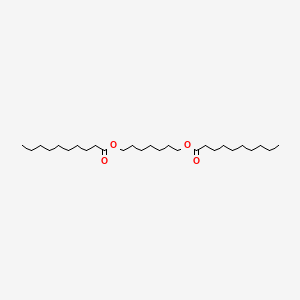
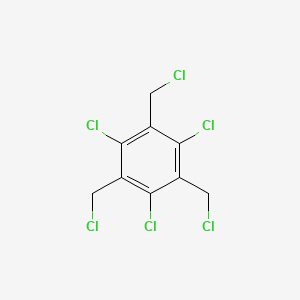

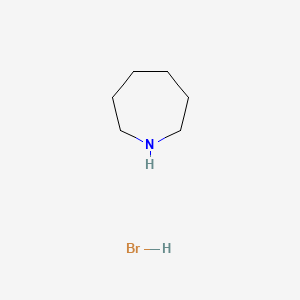
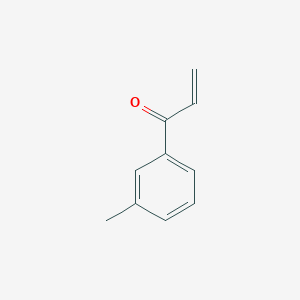
![N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide](/img/structure/B14648425.png)
